molecular formula C12H14N2O B13575699 4-(3,4,5-Trimethyl-1h-pyrazol-1-yl)phenol

4-(3,4,5-Trimethyl-1h-pyrazol-1-yl)phenol

Cat. No.: B13575699
M. Wt: 202.25 g/mol
InChI Key: GQVVIIIMQDILBS-UHFFFAOYSA-N
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Description

4-(3,4,5-Trimethyl-1h-pyrazol-1-yl)phenol is an organic compound characterized by a phenol group attached to a pyrazole ring substituted with three methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4,5-Trimethyl-1h-pyrazol-1-yl)phenol typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.

    Methylation: The pyrazole ring is then methylated using methyl iodide in the presence of a base like potassium carbonate to introduce the three methyl groups at positions 3, 4, and 5.

    Coupling with Phenol: The final step involves coupling the methylated pyrazole with phenol. This can be achieved through a nucleophilic aromatic substitution reaction, where the phenol acts as a nucleophile attacking the electrophilic carbon of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenol group can undergo oxidation to form quinones.

    Reduction: The compound can be reduced to form various hydrogenated derivatives.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nitration using a mixture of nitric and sulfuric acids, sulfonation using sulfuric acid, and halogenation using halogens like chlorine or bromine.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Hydrogenated pyrazole derivatives.

    Substitution: Nitro, sulfonyl, and halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

4-(3,4,5-Trimethyl-1h-pyrazol-1-yl)phenol is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.

Biology

In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding due to its phenolic and pyrazole functionalities.

Medicine

Potential applications in medicine include the development of new pharmaceuticals. The compound’s structure suggests it could interact with biological targets, making it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound can be used in the production of polymers, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism by which 4-(3,4,5-Trimethyl-1h-pyrazol-1-yl)phenol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds, while the pyrazole ring can participate in π-π interactions and coordinate with metal ions. These interactions can modulate the activity of biological molecules and pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-Pyrazol-1-yl)phenol: Lacks the methyl groups, resulting in different chemical properties and reactivity.

    4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenol: Contains fewer methyl groups, affecting its steric and electronic properties.

    4-(3,4,5-Trimethyl-1H-pyrazol-1-yl)aniline: Substitutes the phenol group with an aniline group, altering its reactivity and applications.

Uniqueness

4-(3,4,5-Trimethyl-1h-pyrazol-1-yl)phenol is unique due to the presence of three methyl groups on the pyrazole ring, which can influence its steric and electronic properties

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

4-(3,4,5-trimethylpyrazol-1-yl)phenol

InChI

InChI=1S/C12H14N2O/c1-8-9(2)13-14(10(8)3)11-4-6-12(15)7-5-11/h4-7,15H,1-3H3

InChI Key

GQVVIIIMQDILBS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C)C2=CC=C(C=C2)O)C

Origin of Product

United States

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